Chemical structure and properties of 4-hydrazinyl-N,N-dimethylaniline hydrochloride
Chemical structure and properties of 4-hydrazinyl-N,N-dimethylaniline hydrochloride
An In-Depth Technical Guide to 4-hydrazinyl-N,N-dimethylaniline hydrochloride: Structure, Properties, and Applications
Introduction
4-hydrazinyl-N,N-dimethylaniline hydrochloride is a substituted aromatic hydrazine of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates the nucleophilic characteristics of a hydrazine moiety with the electronic properties of a dimethylaniline ring. This unique combination renders it a versatile chemical intermediate and a valuable building block for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures.[1] Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's core chemical structure, physicochemical properties, a validated synthetic pathway, analytical methodologies, key applications, and essential safety protocols. The narrative is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deeper understanding of its chemistry and utility.
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-hydrazinyl-N,N-dimethylaniline hydrochloride consists of a central benzene ring substituted at the 1- and 4-positions. A dimethylamino group [-N(CH₃)₂] at one end acts as a strong electron-donating group, influencing the reactivity of the aromatic ring. At the opposite para-position, a hydrazinyl group [-NHNH₂] provides a reactive site for a wide array of chemical transformations. The molecule is typically supplied as a dihydrochloride salt, where two molecules of hydrogen chloride have protonated the basic nitrogen centers, enhancing the compound's stability and crystallinity.[2][3]
The free base, 4-hydrazinyl-N,N-dimethylaniline, is a distinct chemical entity and can be generated in situ or by neutralization of the salt.[4] However, for practical laboratory use, the hydrochloride salt is preferred due to its reduced sensitivity to air oxidation.[5]
Table 1: Physicochemical Properties of 4-hydrazinyl-N,N-dimethylaniline dihydrochloride
| Property | Value | Source(s) |
| CAS Number | 27076-73-9 | [6][7] |
| Molecular Formula | C₈H₁₅Cl₂N₃ | [2][3][7] |
| Molecular Weight | 224.13 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Purity | ≥95-98% | [2] |
| Storage Conditions | Inert atmosphere, room temperature or 2-8°C | [2][7] |
| InChI Key | URUDZLDUJCDPDC-UHFFFAOYSA-N | [2] |
| SMILES | CN(C)C1=CC=C(NN)C=C1.Cl.Cl | [3][7] |
Synthesis and Mechanistic Insights
The synthesis of aryl hydrazines from their corresponding anilines is a well-established transformation in organic chemistry. A robust and common method involves the diazotization of an aromatic amine followed by reduction of the resulting diazonium salt. This pathway is highly efficient for producing 4-hydrazinyl-N,N-dimethylaniline.
The process begins with the diazotization of a suitable precursor, 4-amino-N,N-dimethylaniline. This reaction is performed in a cold, acidic solution with sodium nitrite to generate an intermediate diazonium salt. The choice of a low-temperature environment (typically 0-5°C) is critical; diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures. The acid serves to generate the reactive nitrosating agent, nitrous acid (HNO₂), in situ from sodium nitrite.
Following its formation, the diazonium salt is not isolated but is immediately subjected to reduction. A common and effective reducing agent for this purpose is stannous chloride (SnCl₂) in concentrated hydrochloric acid. The stannous chloride reduces the diazonium group (-N₂⁺) to the desired hydrazinyl group (-NHNH₂), yielding the final product as its hydrochloride salt.
Caption: Synthetic workflow for 4-hydrazinyl-N,N-dimethylaniline hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 4-hydrazinyl-N,N-dimethylaniline hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should confirm the presence of all expected protons: singlets for the N-methyl protons, aromatic protons displaying a characteristic splitting pattern for a 1,4-disubstituted ring, and exchangeable protons for the hydrazinyl and ammonium groups. ¹³C NMR will show distinct signals for the methyl carbons and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (from the hydrazinyl group), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.[8]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the parent cation (free base).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing purity. A reversed-phase method with UV detection is generally suitable for aromatic compounds of this nature.[9]
Experimental Protocol: Purity Determination by HPLC-UV
This protocol describes a self-validating system for determining the purity of a sample of 4-hydrazinyl-N,N-dimethylaniline hydrochloride.
-
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of 4-hydrazinyl-N,N-dimethylaniline hydrochloride and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.
-
-
System Suitability:
-
Perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be ≥ 2000.
-
The tailing factor should be between 0.8 and 1.5.
-
Causality: These checks ensure the chromatographic system is performing with adequate precision, efficiency, and peak shape for reliable quantification.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Applications in Research and Drug Development
The primary value of 4-hydrazinyl-N,N-dimethylaniline hydrochloride lies in its utility as a chemical synthon. The hydrazinyl group is a potent nucleophile and a precursor to numerous important functional groups and heterocyclic rings that are prevalent in biologically active molecules.[10]
-
Synthesis of Hydrazones: The most direct application is the condensation reaction between the hydrazinyl group and various aldehydes or ketones. This reaction forms a hydrazone linkage, a common feature in enzyme inhibitors and other therapeutic agents.[1][11] The N,N-dimethylaniline portion of the molecule can be used to modulate electronic properties, solubility, and receptor binding affinity.
-
Formation of Heterocycles: It serves as a key starting material for constructing five- and six-membered heterocyclic rings. For instance, reaction with β-dicarbonyl compounds can yield pyrazoles, a scaffold found in numerous approved drugs, including celecoxib and sildenafil.[1]
-
Precursor for Dyes and Materials: The N,N-dimethylaniline core is a well-known component of many dyes, such as malachite green and crystal violet.[12] Derivatives like 4-hydrazinyl-N,N-dimethylaniline can be used to synthesize novel colorimetric sensors or functional materials where the hydrazine group can be further modified.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride | 27076-73-9 [sigmaaldrich.com]
- 3. achmem.com [achmem.com]
- 4. 4-Hydrazinyl-N,N-dimethylaniline | C8H13N3 | CID 22661042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-Hydrazinyl-N,N-dimethylanilin e dihydrochloride | 27076-73-9 [chemicalbook.com]
- 7. 27076-73-9|4-Hydrazinyl-N,N-dimethylaniline dihydrochloride|BLD Pharm [bldpharm.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new bis(dimethylamino)benzophenone hydrazone for diabetic management: In-vitro and in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
